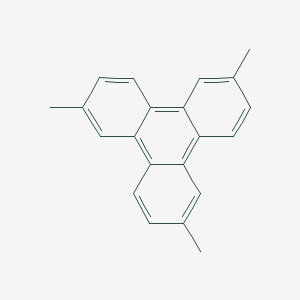

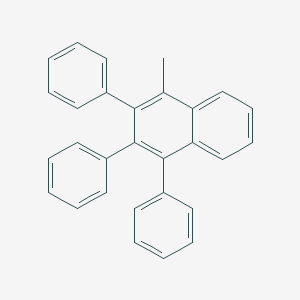

2,6,10-Trimethyltriphenylen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6,10-Trimethyltriphenylene: It is a trimer of triphenylene, a well-known PAH with a planar, disc-shaped structure.

Wissenschaftliche Forschungsanwendungen

2,6,10-Trimethyltriphenylene has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.

Medicine: While not widely used in medicine, its unique structure makes it a candidate for studying interactions with biological molecules.

Wirkmechanismus

Target of Action

The primary targets of 2,6,10-Trimethyltriphenylene are currently unknown. This compound is a polycyclic aromatic hydrocarbon

Mode of Action

Polycyclic aromatic hydrocarbons can interact with cellular components in various ways, potentially leading to changes in cellular function . .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 2,6,10-Trimethyltriphenylene is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6,10-Trimethyltriphenylene can be synthesized through various methods. A common approach involves the oxidative trimerization of 4-methylcyclohexanone. This reaction typically utilizes a copper(II) chloride catalyst and is conducted under reflux conditions for several hours without solvent.

Industrial Production Methods: While specific industrial production methods for 2,6,10-Trimethyltriphenylene are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6,10-Trimethyltriphenylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorine are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Triphenylene: The parent compound of 2,6,10-Trimethyltriphenylene, known for its planar structure and aromatic properties.

2,6,10-Trimethyltridecane: Another compound with a similar name but different structure and properties.

Uniqueness: 2,6,10-Trimethyltriphenylene is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 6, and 10. This substitution pattern influences its chemical reactivity and physical properties, distinguishing it from other polycyclic aromatic hydrocarbons.

Eigenschaften

IUPAC Name |

2,6,10-trimethyltriphenylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-13-4-7-16-19(10-13)17-8-5-14(2)12-21(17)18-9-6-15(3)11-20(16)18/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSQKOIRNLWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis of 2,6,10-Trimethyltriphenylene described in these papers?

A1: The synthesis of 2,6,10-Trimethyltriphenylene is notable for its relative simplicity and efficiency. [, , ] One method uses readily available starting materials like 4-methylcyclohexanone and employs copper(II) chloride as a catalyst to produce the trimer, 2,6,10-Trimethyltriphenylene. [, ] This approach offers a streamlined route compared to more complex synthetic pathways.

Q2: What are the potential applications of 2,6,10-Trimethyltriphenylene derivatives?

A2: 2,6,10-Trimethyltriphenylene can be further functionalized to create derivatives with interesting properties. For example, introducing alkoxycarbonyl groups at specific positions leads to molecules that exhibit liquid crystalline behavior at room temperature. [, ] These liquid crystalline materials are of interest for organic optoelectronic devices due to their potential for self-assembly into structures with good charge mobility and high viscosity. []

Q3: What is the significance of the selective monoformylation of 2,6,10-Trimethyltriphenylene?

A3: The ability to selectively add a formyl group to 2,6,10-Trimethyltriphenylene is key to creating specific derivatives. [] This regioselective formylation, followed by oxidation, allows for the precise placement of carboxylic acid groups, which can then be further modified with different alkyl chains to tune the properties of the resulting liquid crystals. []

Q4: What analytical techniques are relevant to the study of 2,6,10-Trimethyltriphenylene and its derivatives?

A4: Various analytical techniques are crucial for characterizing 2,6,10-Trimethyltriphenylene and its derivatives. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compounds. [] Differential interference contrast microscopy can be used to observe the self-assembly behavior of the liquid crystalline derivatives. [] Further characterization might involve techniques like X-ray diffraction to study the arrangement of molecules within the liquid crystalline phase.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

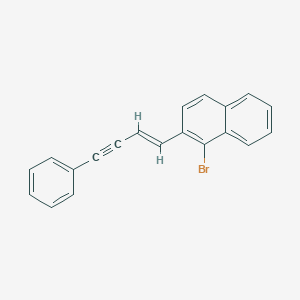

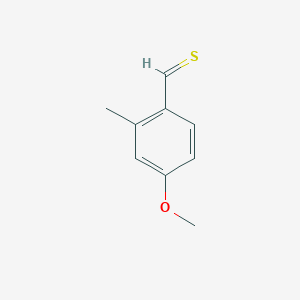

![1-[4-(3,5-Dimethylphenyl)-1-buten-3-ynyl]naphthalene](/img/structure/B371607.png)